molecular formula C6H6N2S3 B187985 3,5-Bis(methylthio)isothiazole-4-carbonitrile CAS No. 4886-13-9

3,5-Bis(methylthio)isothiazole-4-carbonitrile

Cat. No.: B187985
CAS No.: 4886-13-9
M. Wt: 202.3 g/mol
InChI Key: BDBFZCOZJOTIFS-UHFFFAOYSA-N
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Description

3,5-Bis(methylthio)isothiazole-4-carbonitrile is a chemical compound with the molecular formula C6H6N2S3 and a molecular weight of 202.32 g/mol . It is a heterocyclic aromatic compound that contains sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3,5-Bis(methylthio)isothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

The synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,5-dimethylthio-1,2,4-thiadiazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,5-Bis(methylthio)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it useful for studying protein function and developing new therapeutic agents .

Comparison with Similar Compounds

3,5-Bis(methylthio)isothiazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and makes it valuable for various research applications.

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBFZCOZJOTIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308186
Record name 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-13-9
Record name 4886-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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